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Compound of Interest

Compound Name: 4-Chloroquinazolin-6-yl acetate

Cat. No.: B068581 Get Quote

Synthesis Protocol for 4-Chloroquinazolin-6-yl
acetate
Application Notes
Introduction

4-Chloroquinazolin-6-yl acetate is a key intermediate in the synthesis of various

pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy. The

quinazoline scaffold is a privileged structure in medicinal chemistry, and the presence of a

chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for

the introduction of diverse functionalities. The acetate group at the 6-position can serve as a

protecting group or be hydrolyzed to reveal a hydroxyl group for further modification. This

document outlines a detailed three-step protocol for the synthesis of 4-Chloroquinazolin-6-yl
acetate, starting from 2-amino-5-hydroxybenzoic acid.
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Property Value

IUPAC Name (4-chloroquinazolin-6-yl) acetate

Molecular Formula C₁₀H₇ClN₂O₂

Molecular Weight 222.63 g/mol

CAS Number 179246-11-8

Appearance Off-white to pale yellow solid

Solubility
Soluble in dichloromethane, chloroform, and

ethyl acetate.

Storage Store at 2-8°C under an inert atmosphere.
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Step 1: Cyclization

Step 2: Acetylation

Step 3: Chlorination

2-Amino-5-hydroxybenzoic acid

6-Hydroxyquinazolin-4(3H)-one

Formamidine acetate, 2-Methoxyethanol, Reflux

6-Acetoxyquinazolin-4(3H)-one

Acetic anhydride, Pyridine, 0°C to rt

4-Chloroquinazolin-6-yl acetate

Thionyl chloride (SOCl₂), DMF (cat.), Reflux

Click to download full resolution via product page

Figure 1: Synthesis workflow for 4-Chloroquinazolin-6-yl acetate.

Experimental Protocols
Step 1: Synthesis of 6-Hydroxyquinazolin-4(3H)-one

This step involves the cyclization of 2-amino-5-hydroxybenzoic acid with formamidine acetate

to form the quinazolinone core.

Materials:
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2-Amino-5-hydroxybenzoic acid (1.0 eq)

Formamidine acetate (1.5 eq)

2-Methoxyethanol

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-

amino-5-hydroxybenzoic acid and formamidine acetate.

Add 2-methoxyethanol to the flask (approximately 10 mL per gram of the benzoic acid

derivative).

Heat the reaction mixture to reflux (approximately 125°C) and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase

of dichloromethane:methanol (9:1).

Once the reaction is complete, cool the mixture to room temperature.

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

Wash the solid with cold 2-methoxyethanol and then with diethyl ether.

Dry the product under vacuum to obtain 6-hydroxyquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 6-Acetoxyquinazolin-4(3H)-one

This step involves the acetylation of the hydroxyl group of 6-hydroxyquinazolin-4(3H)-one using

acetic anhydride.

Materials:

6-Hydroxyquinazolin-4(3H)-one (1.0 eq)

Pyridine

Acetic anhydride (1.2 eq)
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Procedure:

Suspend 6-hydroxyquinazolin-4(3H)-one in pyridine in a round-bottom flask under a

nitrogen atmosphere.

Cool the mixture to 0°C in an ice bath.

Slowly add acetic anhydride dropwise to the suspension with stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by TLC (dichloromethane:methanol, 9:1).

Upon completion, pour the reaction mixture into ice-water.

Collect the resulting precipitate by vacuum filtration.

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

Dry the product under vacuum to yield 6-acetoxyquinazolin-4(3H)-one.

Step 3: Synthesis of 4-Chloroquinazolin-6-yl acetate

The final step is the chlorination of the 4-position of the quinazolinone ring using thionyl

chloride.[1]

Materials:

6-Acetoxyquinazolin-4(3H)-one (1.0 eq)

Thionyl chloride (SOCl₂) (10 eq)

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a

scrubber (to neutralize HCl and SO₂ gases), add 6-acetoxyquinazolin-4(3H)-one.
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Carefully add thionyl chloride to the flask, followed by a catalytic amount of DMF (e.g., 2-3

drops).

Heat the mixture to reflux (approximately 79°C) and maintain for 3-4 hours.[1] The solid

should dissolve as the reaction progresses.

Monitor the reaction by TLC (ethyl acetate:hexanes, 1:1).

After the reaction is complete, cool the mixture to room temperature.

Carefully remove the excess thionyl chloride under reduced pressure.

To the residue, add toluene and evaporate under reduced pressure to azeotropically

remove any remaining thionyl chloride. Repeat this step twice.[1]

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes) or by column chromatography on silica gel to afford 4-
chloroquinazolin-6-yl acetate as a solid.
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Safety Precautions
All experiments should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must

be worn at all times.

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to

produce toxic gases (HCl and SO₂). Handle with extreme care and under an inert

atmosphere.

Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.

Properly quench and dispose of all chemical waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [guidechem.com]

To cite this document: BenchChem. [Synthesis protocol for "4-Chloroquinazolin-6-yl
acetate"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068581#synthesis-protocol-for-4-chloroquinazolin-6-
yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b068581?utm_src=pdf-custom-synthesis
https://www.guidechem.com/question/what-is-the-synthesis-method-o-id126763.html
https://www.benchchem.com/product/b068581#synthesis-protocol-for-4-chloroquinazolin-6-yl-acetate
https://www.benchchem.com/product/b068581#synthesis-protocol-for-4-chloroquinazolin-6-yl-acetate
https://www.benchchem.com/product/b068581#synthesis-protocol-for-4-chloroquinazolin-6-yl-acetate
https://www.benchchem.com/product/b068581#synthesis-protocol-for-4-chloroquinazolin-6-yl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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